molecular formula C18H16FNO2 B1590053 4-Cyano-3-fluorophenyl 4-butylbenzoate CAS No. 86776-52-5

4-Cyano-3-fluorophenyl 4-butylbenzoate

Cat. No. B1590053
CAS RN: 86776-52-5
M. Wt: 297.3 g/mol
InChI Key: IBUUMDHMTARCSQ-UHFFFAOYSA-N
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Description

4-Cyano-3-fluorophenyl 4-butylbenzoate (4-CFB) is a synthetic compound that has been used in a variety of scientific research applications. 4-CFB is a member of the benzene family of compounds, and is a derivative of benzoic acid. It is a colorless solid that is soluble in organic solvents, and is relatively non-toxic and non-volatile. 4-CFB has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

1. Isothermal High-Pressure Studies

  • Summary of Application: This compound is used in isothermal high-pressure studies to understand its dynamics near room temperature .
  • Methods of Application: The study involved performing complex dielectric permittivity vs pressure experiments at room temperature . The nematic-smectic phase transition was induced by increasing pressure .
  • Results or Outcomes: The study found that the time-temperature-pressure superposition principle for the α-relaxation process was valid . The activation volume was about 70 cm³/mole for liquid crystalline phases and 50 cm³/mole for the isotropic phase .

2. Polymorphism and Thermodynamic Properties

  • Summary of Application: 4-Cyano-3-fluorophenyl 4-butylbenzoate is used to study polymorphism and thermodynamic properties .
  • Methods of Application: The study combined adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) to elucidate the polymorphism and thermodynamic properties .
  • Results or Outcomes: Seven phases were identified: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid . The relationships between the thermodynamic stabilities of all phases were verified .

properties

IUPAC Name

(4-cyano-3-fluorophenyl) 4-butylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2/c1-2-3-4-13-5-7-14(8-6-13)18(21)22-16-10-9-15(12-20)17(19)11-16/h5-11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUUMDHMTARCSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548207
Record name 4-Cyano-3-fluorophenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-3-fluorophenyl 4-butylbenzoate

CAS RN

86776-52-5
Record name Benzoic acid, 4-butyl-, 4-cyano-3-fluorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86776-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-3-fluorophenyl 4-butylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-butyl-, 4-cyano-3-fluorophenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
A Inaba, H Suzuki, M Massalska-Arodź… - The Journal of Chemical …, 2012 - Elsevier
… Here we study an LC material, 4-cyano-3-fluorophenyl 4-butylbenzoate (figure 1, hereafter referred to as 4CFPB). The molecule exhibits high dielectric anisotropy with a large dielectric …
Number of citations: 16 www.sciencedirect.com
T Rozwadowski, M Massalska-Arodź… - Crystal Growth & …, 2015 - ACS Publications
… We have used these methods for description of kinetics of crystallization observed on heating the 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) glass-former, exhibiting glass with a …
Number of citations: 51 pubs.acs.org
M Massalska-Arodź, J Krawczyk, E Juszyńska, A Kocot… - 2010 - rebus.us.edu.pl
… Dielectric α-relaxation connected with reorientations of the 4-cyano-3-fluorophenyl-4-butylbenzoate molecules around short axes in the isotropic and nematic phases is presented. In …
Number of citations: 10 rebus.us.edu.pl
T Rozwadowski, M Massalska-Arodź, Ż Wojnarowska… - Physical Review E, 2012 - APS
… Recently, we studied dielectric relaxation for the 4-cyano-3-fluorophenyl 4butylbenzoate (4CFPB) compound at 220 MPa upon lowering temperature down to 261 K [8] and compared its …
Number of citations: 5 journals.aps.org
T Rozwadowski, M Massalska-Arodź… - … Physica Polonica A, 2012 - bibliotekanauki.pl
For 4-cyano-3-fluorophenyl 4-butylbenzoate, nematic glassformer at ambient pressure, dielectric relaxation studies were performed under elevated pressure. In the isobaric experiment, …
Number of citations: 8 bibliotekanauki.pl
T Rozwadowski, M Massalska-Arodź, J Krawczyk… - Liquid …, 2014 - Taylor & Francis
… [Citation14] In the paper, we present the results of dielectric spectroscopy studies of 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB), with glass-forming nematic phase, enclosed in …
Number of citations: 7 www.tandfonline.com
T Rozwadowski, M Massalska-Arodź… - Journal of Molecular …, 2019 - Elsevier
… This paper presents a combination of data obtained from dielectric spectroscopy measured for 4- cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) in confinement [32] and under high …
Number of citations: 13 www.sciencedirect.com
S Enomoto, M Umeda, T Yamamoto… - Journal of Thermal …, 2023 - Springer
… Kinetics of cold crystallization of 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) glass forming liquid crystal. I. Nonisothermal process as studied by microscopic, calorimetric, and …
Number of citations: 1 link.springer.com
T Rozwadowski, M Massalska-Arodź… - researchgate.net
Introduction 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) is glassforming liquid crystalline substance. Six phases were detected: isotropic liquid, nematic, glass of nematic, two …
Number of citations: 0 www.researchgate.net
T Rozwadowski, M Massalska-Arodź… - Phys. Rev …, 2012 - researchgate.net
… Kinetics of cold crystallization of 4-cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) glass forming liquid crystal in microscopic, DSC and dielectric studies …
Number of citations: 0 www.researchgate.net

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